
4-(2-Cyanophenylethenyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyanophenylethenyl)benzonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring, which is further connected to another phenyl ring via an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyanophenylethenyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-cyanophenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 4-(2-Cyanophenylethenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-(2-Cyanophenylethenyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 4-(2-Cyanophenylethenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The ethenyl linkage provides rigidity to the molecule, enhancing its stability and reactivity.
類似化合物との比較
Benzonitrile: A simpler analogue with a single phenyl ring and a nitrile group.
4-(2-Bromoacetyl)benzonitrile: Contains a bromoacetyl group instead of a cyanophenylethenyl group.
4-Thieno[3,2-b]thiophen-3-ylbenzonitrile: Features a thienothiophene moiety, offering different electronic properties.
Uniqueness: 4-(2-Cyanophenylethenyl)benzonitrile is unique due to its dual phenyl rings connected by an ethenyl linkage, which imparts distinct electronic and steric properties. This structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry.
特性
分子式 |
C16H10N2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
2-[(E)-2-(4-cyanophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-14-7-5-13(6-8-14)9-10-15-3-1-2-4-16(15)12-18/h1-10H/b10-9+ |
InChIキー |
FVENBNYAMBDRRJ-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C#N)C#N |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


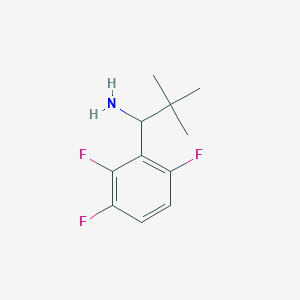
![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
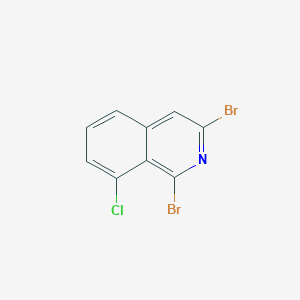
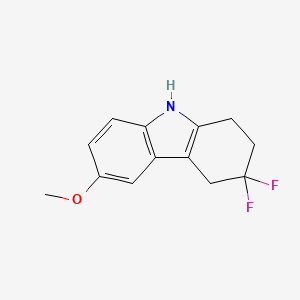
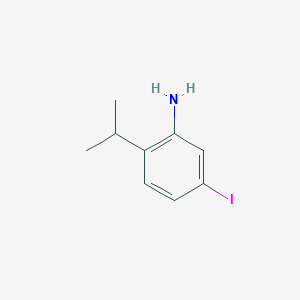
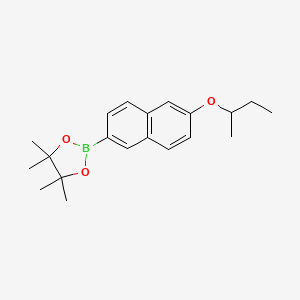
![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)
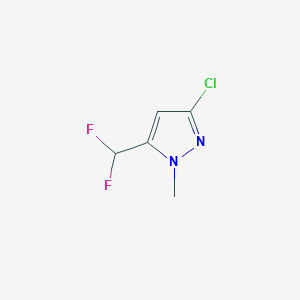
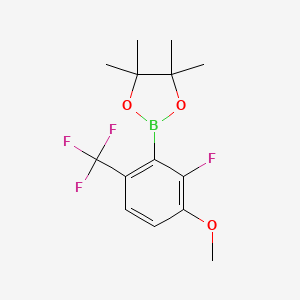
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)
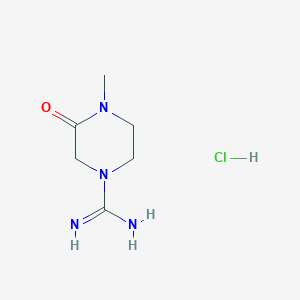
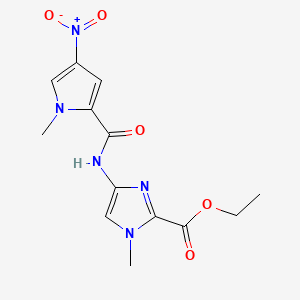
![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)
